Introduction to P-glycoprotein and Multidrug Resistance
Introduction to P-glycoprotein and Multidrug Resistance
An In-depth Technical Guide on the Discovery and Synthesis of P-glycoprotein (P-gp) Inhibitors
This guide provides a comprehensive overview of the discovery and synthesis of P-glycoprotein (P-gp) inhibitors, targeting researchers, scientists, and drug development professionals. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and also impacts the pharmacokinetics of various drugs.[1][2][3][4][5] The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[2][6][7]
P-glycoprotein is a transmembrane efflux pump that actively transports a wide array of structurally diverse xenobiotics, including many anticancer drugs, out of cells.[2][3][8] This process is an ATP-dependent mechanism.[2][8][9] In cancer cells, the overexpression of P-gp leads to a decrease in the intracellular concentration of chemotherapeutic agents, rendering them ineffective and leading to multidrug resistance.[2][6][10] Therefore, inhibiting P-gp function is a promising approach to resensitize cancer cells to chemotherapy.[2][6]
The development of P-gp inhibitors has evolved through several generations. First-generation inhibitors, such as verapamil and cyclosporin A, were often repurposed drugs with low potency and significant side effects.[7][10][11] Second-generation inhibitors showed improved potency but still suffered from issues like drug-drug interactions.[7][10] Third-generation inhibitors, developed through rational drug design and combinatorial chemistry, exhibit high potency and specificity with fewer side effects.[7][9][11]
Discovery of Tetrahydroisoquinoline-Based P-gp Inhibitors
Recent research has highlighted the potential of heterocyclic derivatives, particularly those containing the tetrahydroisoquinoline scaffold, as potent P-gp inhibitors.[6] These compounds have shown significant promise in reversing P-gp-mediated multidrug resistance in various cancer cell lines.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of P-gp inhibitors.[6][12][13] For tetrahydroisoquinoline derivatives, SAR analyses have revealed several key structural features that influence their inhibitory activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the tetrahydroisoquinoline core significantly impact activity. Polymethoxy substitutions have been shown to markedly enhance P-gp inhibition.[6]
-
Nitrogen Atom: The presence of a basic tertiary nitrogen atom is often an important contributor to P-gp inhibitory activity.[12][13]
-
Lipophilicity and Molecular Weight: P-gp inhibitors generally tend to be highly lipophilic molecules with higher logP values and molecular weights compared to P-gp substrates.[12]
The following table summarizes the quantitative data for a series of furan- and phenyl-furan-tetrahydroisoquinoline derivatives, illustrating the impact of structural modifications on their P-gp inhibitory activity.
| Compound ID | R Group | IC50 of Doxorubicin in MCF-7/ADR (μM) | Reversal Fold (RF) |
| Doxorubicin Alone | - | 50.81 - 50.85 | 1 |
| 16 (2) | 4-OCH3 (on phenyl) | 0.73 | 69.6 |
| III-8 (3) | 4-OCH3 (on phenyl) | 0.09 | 565.0 |
| Verapamil | - | - | 11.9 |
| Cyclosporin A | - | - | 59.1 |
| Data synthesized from multiple sources.[6] |
Synthesis of Tetrahydroisoquinoline-Based P-gp Inhibitors
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step reaction sequences. A general synthetic scheme is outlined below, which can be adapted to produce a variety of analogs for SAR studies.
General Synthetic Scheme:
A common route for the synthesis of N-substituted tetrahydroisoquinoline derivatives involves the Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate, followed by reduction to the tetrahydroisoquinoline core. Subsequent N-alkylation or N-acylation can then be performed to introduce various substituents.
-
Step 1: Amide Formation: Reaction of a substituted phenethylamine with a carboxylic acid or its derivative (e.g., acyl chloride) to form an amide.
-
Step 2: Cyclization (Bischler-Napieralski Reaction): The amide is treated with a dehydrating agent (e.g., phosphorus oxychloride) to induce cyclization and form a 3,4-dihydroisoquinoline.
-
Step 3: Reduction: The dihydroisoquinoline is reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride.
-
Step 4: N-Substitution: The secondary amine of the tetrahydroisoquinoline core is reacted with an appropriate alkyl halide or acyl chloride to introduce the desired substituent at the nitrogen atom.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of P-gp inhibitors.
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, calcein-AM, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1, Caco-2)
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Test compounds (potential P-gp inhibitors)
-
Positive control inhibitor (e.g., verapamil, zosuquidar)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp overexpressing cells in a 96-well plate and allow them to reach confluency.
-
Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with the test compounds or control inhibitor at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add calcein-AM to each well at a final concentration of 1 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the intracellular fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the percentage of P-gp inhibition relative to the positive control.
Chemosensitization Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, K562/ADR)
-
Chemotherapeutic agent (P-gp substrate, e.g., doxorubicin, paclitaxel)
-
Test compounds (potential P-gp inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the MDR cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the test compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) and the reversal fold (RF), which is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp. Some inhibitors stimulate ATPase activity, while others inhibit it.[8]
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
Test compounds
-
ATP (Adenosine triphosphate)
-
Reaction buffer containing MgCl2
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Incubate the P-gp-containing membrane vesicles with the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Determine the concentration-dependent effect of the test compound on P-gp ATPase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the P-gp mediated drug efflux pathway and a typical workflow for the discovery and evaluation of P-gp inhibitors.
References
- 1. Design and Synthesis of New Selective P-gp Substrates and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
